molecular formula C14H18N4O3 B8177716 tert-Butyl 3-(4-azidobenzamido)propanoate

tert-Butyl 3-(4-azidobenzamido)propanoate

Cat. No.: B8177716
M. Wt: 290.32 g/mol
InChI Key: LSXIIKBRVLZVSW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-azidobenzamido)propanoate: is an organic compound that features a tert-butyl ester group, a propanoate backbone, and an azidobenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-azidobenzamido)propanoate typically involves the following steps:

    Formation of the azidobenzamido group: This can be achieved by reacting 4-aminobenzoic acid with sodium azide in the presence of a suitable catalyst.

    Esterification: The resulting 4-azidobenzoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 4-azidobenzoate.

    Amidation: Finally, the tert-butyl 4-azidobenzoate is reacted with 3-aminopropanoic acid under suitable conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in tert-Butyl 3-(4-azidobenzamido)propanoate can undergo nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF (Dimethylformamide) as a solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Cycloaddition: Copper(I) catalysts, suitable alkyne partners.

Major Products:

    Amines: From reduction of the azido group.

    Triazoles: From cycloaddition reactions.

Scientific Research Applications

Chemistry:

    Click Chemistry: tert-Butyl 3-(4-azidobenzamido)propanoate is used in click chemistry for the synthesis of triazoles, which are important in drug discovery and materials science.

Biology:

    Bioconjugation: The azido group allows for bioconjugation with various biomolecules, facilitating the study of biological processes.

Medicine:

    Drug Development: The compound’s ability to form stable triazoles makes it a valuable intermediate in the synthesis of pharmaceuticals.

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 3-(4-azidobenzamido)propanoate exerts its effects largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Comparison with Similar Compounds

    tert-Butyl 3-(4-chlorobenzamido)propanoate: Similar structure but with a chlorobenzamido group instead of an azidobenzamido group.

    tert-Butyl 3-(3-aminopropoxy)propanoate: Contains an aminopropoxy group instead of an azidobenzamido group.

Uniqueness:

  • The presence of the azido group in tert-Butyl 3-(4-azidobenzamido)propanoate makes it particularly useful in click chemistry and bioconjugation applications, setting it apart from similar compounds that lack this functional group.

Properties

IUPAC Name

tert-butyl 3-[(4-azidobenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)21-12(19)8-9-16-13(20)10-4-6-11(7-5-10)17-18-15/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXIIKBRVLZVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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